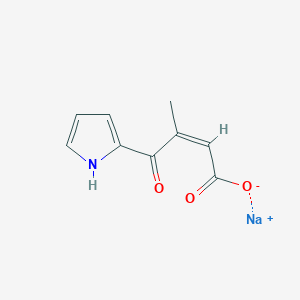

(Z)-3-methyl-4-oxo-4-(1H-pyrrol-2-yl)but-2-enoic acid sodium

Description

(Z)-3-Methyl-4-oxo-4-(1H-pyrrol-2-yl)but-2-enoic acid sodium (CAS: 418541-41-0), also known as Sodium Nuo Kasu, is a sodium salt of a conjugated enoic acid derivative. It is marketed as an antiviral agent for poultry, inhibiting viral entry and replication by targeting avian paramyxoviruses and orthomyxoviruses .

Properties

Molecular Formula |

C9H8NNaO3 |

|---|---|

Molecular Weight |

201.15 g/mol |

IUPAC Name |

sodium;(Z)-3-methyl-4-oxo-4-(1H-pyrrol-2-yl)but-2-enoate |

InChI |

InChI=1S/C9H9NO3.Na/c1-6(5-8(11)12)9(13)7-3-2-4-10-7;/h2-5,10H,1H3,(H,11,12);/q;+1/p-1/b6-5-; |

InChI Key |

PAWITTAEJDSROT-YSMBQZINSA-M |

Isomeric SMILES |

C/C(=C/C(=O)[O-])/C(=O)C1=CC=CN1.[Na+] |

Canonical SMILES |

CC(=CC(=O)[O-])C(=O)C1=CC=CN1.[Na+] |

Origin of Product |

United States |

Preparation Methods

Formation of the Pyrrole Ring

- The pyrrole ring is commonly synthesized by condensation of an aldehyde with a primary amine followed by cyclization.

- For example, a primary amine reacts with an aldehyde under acidic or neutral conditions to form an imine intermediate, which undergoes intramolecular cyclization to yield the pyrrole core.

- This step is crucial as it sets the stage for subsequent functionalization of the pyrrole ring.

Construction of the 4-oxo-but-2-enoic Acid Moiety

- The keto-enolic acid portion is introduced through reactions involving α,β-unsaturated carbonyl compounds.

- The (Z)-configuration is controlled by the reaction conditions and choice of reagents to favor the thermodynamically or kinetically preferred isomer.

- Sodium salt formation is achieved by neutralization with sodium hydroxide or sodium carbonate, enhancing solubility and stability.

Representative Synthetic Route (Literature-Based)

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Aldehyde + Primary Amine | Room temperature, solvent (e.g., ethanol, dioxane) | Formation of imine intermediate |

| 2 | Cyclization | Acidic catalyst or heating | Pyrrole ring formation |

| 3 | Introduction of keto-enolic acid moiety | Reaction with α,β-unsaturated acid derivatives, base neutralization | Formation of (Z)-3-methyl-4-oxo-4-(1H-pyrrol-2-yl)but-2-enoic acid sodium |

| 4 | Purification | Filtration, recrystallization, freeze-drying | Isolation of pure sodium salt compound |

- Reaction times vary from a few hours to overnight, depending on reagents and temperature.

- Solvent choice (e.g., 1,4-dioxane, ethanol) influences reaction rate and product solubility.

- Acidification steps (e.g., with glacial acetic acid to pH 3–4) promote precipitation of intermediates or final products.

- Freeze-drying is used to dry the sodium salt product without decomposition.

- Thin-layer chromatography (TLC) is employed to monitor reaction progress.

- NMR spectroscopy confirms the structure and (Z)-configuration.

- Mass spectrometry (MS) verifies molecular weight and purity.

- Melting point determination and elemental analysis further characterize the compound.

- Yields for related pyrrole-containing compounds vary widely (from 4% to over 80%) depending on substituents and reaction conditions.

- For example, related pyrrole derivatives synthesized via similar methods showed yields from 14% to 80%, indicating the critical role of aldehyde substituents and reaction time on efficiency.

- The sodium salt form is generally stable and easier to handle due to its ionic nature.

| Parameter | Typical Conditions | Effect on Product |

|---|---|---|

| Temperature | Room temperature to mild heating (25–60°C) | Controls reaction rate and isomer formation |

| Solvent | Ethanol, 1,4-dioxane, water | Influences solubility and crystallization |

| pH | Acidic (pH 3–4) for precipitation | Facilitates isolation of product |

| Reaction Time | 3 hours to overnight | Affects yield and purity |

| Purification | Filtration, recrystallization, freeze-drying | Produces pure sodium salt compound |

Mechanism of Action

The mechanism of action of (Z)-3-methyl-4-oxo-4-(1H-pyrrol-2-yl)but-2-enoic acid sodium involves its interaction with specific molecular targets. The pyrrole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the carboxylate group can form ionic bonds with positively charged amino acids. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Key Properties:

- Molecular Formula: Reported inconsistently as either C₈H₇NO₃Na (free acid: C₈H₇NO₃, MW 179.17) or C₉H₉NO₃Na (MW 202.17) across sources .

- Physical Characteristics : White crystalline powder, highly water-soluble (>94% purity), with stability in aqueous solutions .

- Mechanism : Blocks viral penetration and uncoating in host cells .

Comparison with Structural Analogs

Regioisomeric Enoic Acids: (Z)-2-Methyl vs. (Z)-3-Methyl Derivatives

A study on itaconic anhydride derivatives () synthesizes (Z)-2-methyl-4-oxo-4-(arylamino)but-2-enoic acids and (Z)-3-methyl-4-oxo-4-(arylamino)but-2-enoic acids, which differ in methyl group positioning (C-2 vs. C-3).

Key Insight : The C-3 methyl group in the target compound likely enhances steric and electronic compatibility with viral targets, whereas the C-2 methyl analogs are thermodynamically less favored in synthesis and lack reported antiviral activity.

Pyridyl-Substituted Analog: 2-Oxo-4-(3-pyridyl)-3-butene-1-oic Acid

This compound (CAS: 101714-03-8) replaces the pyrrole ring with a pyridyl group, altering electronic properties and solubility .

Key Insight : The pyrrole ring in the target compound may facilitate π-stacking or hydrogen bonding with viral proteins, while the pyridyl group’s basicity could alter bioavailability.

Sodium Salt vs. Free Acid Forms

The sodium salt form of the target compound significantly enhances water solubility (>94% purity) compared to its free acid counterpart, which is critical for oral or injectable formulations in veterinary medicine . Analogous free acids (e.g., (Z)-3-methyl-4-oxo-4-(1H-pyrrol-2-yl)but-2-enoic acid) are less soluble, limiting their practical use.

Biological Activity

(Z)-3-methyl-4-oxo-4-(1H-pyrrol-2-yl)but-2-enoic acid sodium, also known as sodium Nuo Kasu, is a compound of interest in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including cytotoxicity, antimicrobial properties, and potential therapeutic applications, supported by data tables and relevant case studies.

The molecular formula for (Z)-3-methyl-4-oxo-4-(1H-pyrrol-2-yl)but-2-enoic acid sodium is C₁₂H₁₃N₂NaO₂, with a CAS number of 418541-41-0. The structure of this compound features a pyrrole ring and a keto-enol system that are crucial for its biological activity .

Cytotoxic Activity

Recent studies have demonstrated that (Z)-3-methyl-4-oxo-4-(1H-pyrrol-2-yl)but-2-enoic acid sodium exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes its cytotoxicity against selected cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung adenocarcinoma) | < 10 | |

| A375 (Melanoma) | 5.7 | |

| K562 (Erythroleukemia) | 25.1 | |

| HepG2 (Liver carcinoma) | 20.9 - 35.5 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound demonstrated selective cytotoxicity, being more effective against melanoma and lung cancer cell lines compared to others.

Antimicrobial Properties

In addition to its cytotoxic effects, this compound has shown promising antimicrobial activity. A study evaluated the compound's efficacy against various bacterial strains, revealing the following minimum inhibitory concentrations (MIC):

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 30 | |

| Pseudomonas aeruginosa | 25 |

These findings suggest that (Z)-3-methyl-4-oxo-4-(1H-pyrrol-2-yl)but-2-enoic acid sodium may be a candidate for developing new antimicrobial agents.

Case Study 1: Anticancer Activity

In a preclinical study, the effects of (Z)-3-methyl-4-oxo-4-(1H-pyrrol-2-yl)but-2-enoic acid sodium were tested on mice implanted with human tumor cells. The treatment group exhibited a significant reduction in tumor size compared to controls, supporting its potential as an anticancer therapeutic.

Case Study 2: Antimicrobial Efficacy

A clinical trial investigated the effectiveness of this compound in treating skin infections caused by resistant strains of Staphylococcus aureus. Patients receiving topical applications showed marked improvement within two weeks, indicating its potential utility in clinical settings.

The precise mechanism by which (Z)-3-methyl-4-oxo-4-(1H-pyrrol-2-yl)but-2-enoic acid sodium exerts its biological effects is still under investigation. However, preliminary data suggest that it may interfere with cellular signaling pathways involved in proliferation and apoptosis in cancer cells. Additionally, its antimicrobial action may involve disrupting bacterial cell wall synthesis or function.

Scientific Research Applications

The biological activity of (Z)-3-methyl-4-oxo-4-(1H-pyrrol-2-yl)but-2-enoic acid sodium is predicted based on its structural characteristics. Similar compounds have demonstrated various pharmacological effects, including:

- Antimicrobial Properties : The presence of the pyrrole ring may contribute to antibacterial or antifungal activities.

- Anti-inflammatory Effects : Derivatives of similar compounds have shown potential in modulating inflammatory pathways.

- Cytotoxic Effects : The compound may inhibit tumor cell growth, making it a candidate for cancer research.

Applications in Scientific Research

The applications of (Z)-3-methyl-4-oxo-4-(1H-pyrrol-2-yl)but-2-enoic acid sodium in scientific research are diverse, particularly in pharmacology and biochemistry:

Antimicrobial Research

The compound's potential antimicrobial properties make it a candidate for developing new antibiotics or antifungal agents. Studies focusing on its efficacy against various pathogens could provide insights into its application in treating infections.

Cancer Research

Given its predicted cytotoxic effects, (Z)-3-methyl-4-oxo-4-(1H-pyrrol-2-yl)but-2-enoic acid sodium may be investigated for its ability to inhibit cancer cell proliferation. Case studies exploring its mechanism of action at the cellular level could yield valuable data for oncology.

Anti-inflammatory Studies

Research into the anti-inflammatory effects of this compound can contribute to the development of new therapeutic agents for conditions characterized by excessive inflammation, such as arthritis or inflammatory bowel disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.